molecular formula C19H24N2O4 B1469819 Phenylethanolamine A CAS No. 1346746-81-3

Phenylethanolamine A

Cat. No. B1469819
CAS RN: 1346746-81-3
M. Wt: 344.4 g/mol
InChI Key: DVUFPRMEKXKECP-UHFFFAOYSA-N
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Description

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is a trace amine with a structure similar to other trace phenethylamines and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine . It is a β-hydroxylated phenethylamine that is structurally related to a number of synthetic drugs in the substituted phenethylamine class . It has strong cardiovascular activity and acts as a β-adrenergic agonist .


Synthesis Analysis

Phenylethanolamine A can be synthesized from 4-nitrobenzyl bromide as the starting material. It undergoes an SN2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction to furnish 4-(4-nitrophenyl)butan-2-amine .


Molecular Structure Analysis

Phenylethanolamine A is an aromatic compound, an amine, and an alcohol . The presence of the hydroxy-group on the benzylic carbon of the phenylethanolamine molecule creates a chiral center, so the compound exists in the form of two enantiomers .


Chemical Reactions Analysis

The synthesis of Phenylethanolamine A involves an SN2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction .


Physical And Chemical Properties Analysis

Phenylethanolamine A is a pale yellow solid . It has a molar mass of 137.18 g/mol . It is soluble in water . The compound exists in the form of two enantiomers .

Scientific Research Applications

Detection and Quantification Techniques

  • Ultrasensitive Detection : A novel immunochromatographic assay (ICA) based on surface-enhanced Raman scattering (SERS) has been developed for ultrasensitive and quantitative detection of phenylethanolamine A (PA), demonstrating high sensitivity, specificity, precision, and accuracy (Li et al., 2014).
  • Enzyme-Linked Immunosorbent Assay (ELISA) : A highly sensitive and specific ELISA method for detecting PA in tissue and feed samples has been established, showing high sensitivity with low cross-reactivity with other β-adrenergic agonists (Cao et al., 2013).

Monitoring and Screening in Biological Samples

  • Use in Animal Tissue : A study developed a monoclonal antibody-based ELISA for detecting PA in swine tissue, emphasizing its potential use in monitoring PA in meat products (Li et al., 2015).
  • Residue Analysis in Pork : A competitive indirect enzyme-linked immunosorbent assay (ciELISA) was developed for determining PA residues in pork samples, validated through artificially spiked and naturally contaminated pork samples (Wang et al., 2016).
  • Urine Sample Analysis : A direct competitive ELISA using a polyclonal antibody was established to detect residues of PA in urine samples, indicating its utility for screening large groups of urine samples (Bai et al., 2012).

Analytical Methods in Environmental Samples

  • Electrochemical Detection : A sensitive electrochemical method was developed for detecting PA, involving gold nanoparticles and multiwalled carbon nanotubes, highlighting its suitability for rapid and sensitive detection (Lai et al., 2013).
  • Analysis in Water Bodies : β-agonists, including phenylethanolamine compounds, have been detected in environmental waters, necessitating the development of analytical procedures for reliable data on their occurrence and concentrations (Armaya’u et al., 2022).

Applications in Pharmacology and Biochemistry

  • Role in Hypertension : The adrenaline-forming enzyme, including phenylethanolamine N-methyltransferase, was elevated in certain regions of the brainstem in genetically and experimentally hypertensive rats, implicating its role in hypertension development (Saavedra et al., 2003).
  • Enzyme Mechanism Study : A study on phenylethanolamine N-methyltransferase (PNMT) used labeled substrates to measure kinetic isotope effects, providing insights into the transition state structure and the enzyme's role in epinephrine formation (Stratton et al., 2017).

Mechanism of Action

Phenylethanolamine A acts as a β-adrenergic agonist . It is structurally similar to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine .

Safety and Hazards

Phenylethanolamine A should be handled with care. It is recommended to avoid breathing dust and avoid contact with skin, eyes, and clothing . In case of contact, wash with plenty of soap and water .

Future Directions

There is ongoing research into the detection of Phenylethanolamine A residues in biological samples, which is important for monitoring the abuse of β2-agonists . Additionally, there is interest in the development of novel antibodies to remedy the deficiencies of traditional antibodies .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFPRMEKXKECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethanolamine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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